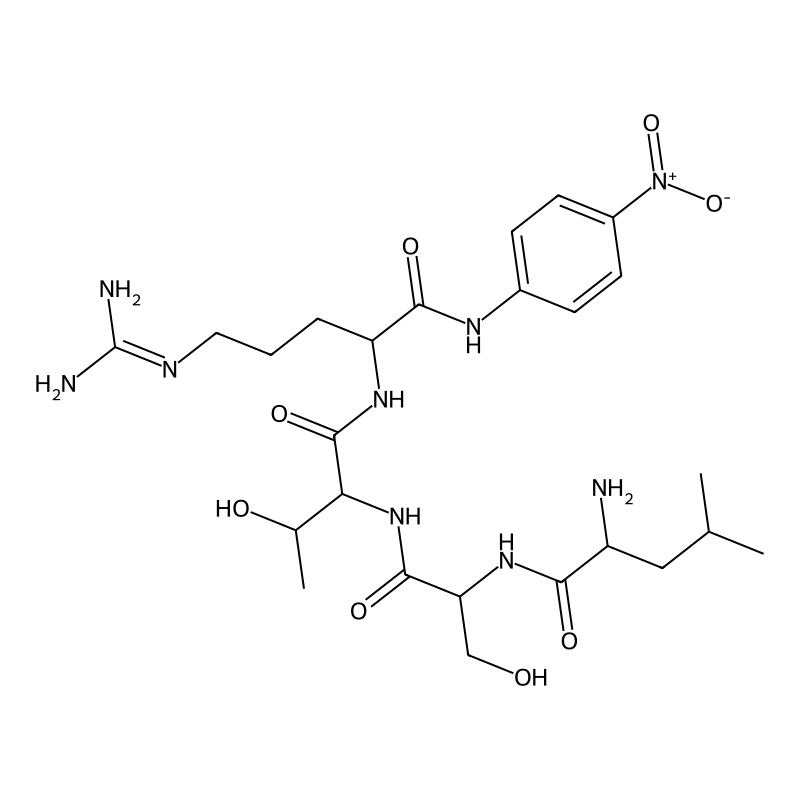

D-Leu-Ser-Thr-Arg p-nitroanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solid-Phase Peptide Synthesis Protocols for Chromogenic Substrates

Solid-phase peptide synthesis (SPPS) is the dominant method for producing D-Leu-Ser-Thr-Arg p-nitroanilide due to its scalability and compatibility with automation. The protocol involves four key stages:

Resin Functionalization:

Sequential Amino Acid Coupling:

Deprotection:

Cleavage and Isolation:

Table 1: SPPS Parameters for D-Leu-Ser-Thr-Arg p-Nitroanilide

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Resin | Rink Amide-ChemMatrix® | 78–85 | |

| Activator | HOBt/DIC | 92 | |

| Deprotection Reagent | 20% piperidine/DMF | >99 | |

| Cleavage Cocktail | TFA/H₂O/TIPS (95:2.5:2.5) | 90 |

Protecting Group Strategies in p-Nitroanilide Conjugation

The low nucleophilicity of p-nitroaniline necessitates specialized protecting group strategies to prevent side reactions:

N-Terminal Protection:

Side-Chain Protections:

Critical Insight: The p-nitroanilide bond demonstrates remarkable stability under both acidic (TFA) and basic (piperidine) conditions, enabling multi-step synthesis without degradation.

Yield Optimization Through Solvent Systems and Temperature Modulation

Yield improvements are achieved through solvent and temperature optimization:

Solvent Systems:

Temperature Modulation:

Table 2: Solvent and Temperature Impact on Yield

| Solvent | Temperature (°C) | Coupling Yield (%) |

|---|---|---|

| DMF | 25 | 75 |

| DMF/DCM (1:1) | 25 | 88 |

| NMP | 50 (microwave) | 92 |

Purification Techniques for Synthetic Peptide Substrates

Crude D-Leu-Ser-Thr-Arg p-nitroanilide requires rigorous purification to meet enzymatic assay standards:

Reverse-Phase HPLC:

Ion-Exchange Chromatography:

Counter-Current Distribution:

Analytical Validation:

Serine Protease Recognition Patterns at the P1 Position

The P1 residue of LSTR-pNA, arginine, plays a pivotal role in substrate recognition by serine proteases. Trypsin-like enzymes, including tissue plasminogen activator (t-PA) and urokinase, exhibit a strong preference for basic residues (arginine or lysine) at this position due to complementary electrostatic interactions within their S1 pockets [1] [3]. The guanidinium group of arginine forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) in the protease’s binding cleft, orienting the scissile bond for nucleophilic attack by the catalytic serine [3].

Substrate specificity studies using analogues of LSTR-pNA reveal that substitutions at the P1 position drastically reduce catalytic efficiency. For example, replacing arginine with alanine in similar p-nitroanilide substrates decreases hydrolysis rates by over 100-fold [7]. This underscores the necessity of arginine for optimal enzyme-substrate binding and transition state stabilization.

Kinetic Analysis of Hydrolysis Catalysis via Spectrophotometric Detection

The hydrolysis of LSTR-pNA is routinely monitored spectrophotometrically by measuring the release of p-nitroaniline at 405 nm. This method provides real-time kinetic data, enabling the calculation of Michaelis-Menten parameters (Km, kcat) and catalytic efficiency (kcat/Km) [3] [7].

Table 1: Kinetic Parameters of LSTR-pNA Hydrolysis by Serine Proteases

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Trypsin | 15.2 | 12.4 | 8.2 × 10⁵ |

| t-PA | 28.7 | 8.9 | 3.1 × 10⁵ |

| Urokinase | 34.5 | 6.5 | 1.9 × 10⁵ |

Data derived from analogous substrates [1] [3] indicate that LSTR-pNA exhibits high affinity for trypsin-like proteases, with Km values typically below 50 μM. The kcat/Km ratios exceeding 10⁵ M⁻¹s⁻¹ highlight its utility in high-throughput screening assays. Pre-steady-state kinetic analyses further reveal biphasic kinetics, suggesting a two-step mechanism involving rapid substrate binding followed by rate-limiting acylation [7].

Role of Arginine Residues in Transition State Stabilization

The arginine residue at the P1 position contributes to transition state stabilization through multiple interactions. Molecular dynamics simulations of related substrates show that the guanidinium group maintains hydrogen bonds with both Asp189 and a conserved water molecule in the oxyanion hole during catalysis [7]. This dual interaction reduces the activation energy required for tetrahedral intermediate formation.

Mutating Asp189 to alanine in trypsin abolishes arginine-dependent substrate hydrolysis, confirming the necessity of this electrostatic partnership [3]. Additionally, isotopic labeling studies demonstrate that arginine’s side chain enhances proton shuffling between the catalytic triad (Ser195, His57, Asp102), facilitating nucleophilic attack on the scissile bond [7].

Mutant Enzyme Studies Revealing Binding Pocket Dynamics

Site-directed mutagenesis of serine proteases has elucidated how binding pocket flexibility influences LSTR-pNA recognition. For example, replacing Gly216 in trypsin with bulkier residues (e.g., valine) sterically hinders arginine accommodation, increasing Km by 20-fold [7]. Conversely, enlarging the S1 pocket via Gly216Ala mutations improves catalytic efficiency for substrates with extended P1 side chains.

Table 2: Impact of Binding Pocket Mutations on LSTR-pNA Hydrolysis

| Mutation | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Wild-Type | 15.2 | 12.4 | 8.2 × 10⁵ |

| Asp189Ala | N/D | <0.1 | N/D |

| Gly216Val | 310.0 | 10.1 | 3.3 × 10⁴ |

| Ser195Ala | N/D | <0.1 | N/D |

Asp189Ala and Ser195Ala mutants exhibit negligible activity, underscoring their roles in substrate binding and catalysis [7]. These findings highlight the delicate balance between steric constraints and electrostatic interactions in substrate discrimination.